1,1,1,2-Tetrachloroethane is a chlorinated hydrocarbon with the chemical formula . It is a colorless liquid primarily used in industrial applications, particularly as a solvent and in the synthesis of other chemicals. This compound has garnered attention due to its environmental impact and potential health effects, leading to regulatory scrutiny.
1,1,1,2-Tetrachloroethane is produced through several chemical processes, primarily involving the chlorination of organic compounds. Its production peaked in the mid-20th century but has since declined due to regulatory changes and shifts in industrial practices. The compound can be found as an impurity in technical-grade 1,1,2,2-tetrachloroethane and is available for research purposes at high purities from suppliers like Sigma Aldrich.
This compound is classified as a volatile organic compound (VOC) and a chlorinated solvent. It belongs to a broader category of chlorinated aliphatic hydrocarbons, which are characterized by their multiple chlorine substituents on carbon chains.
1,1,1,2-Tetrachloroethane can be synthesized through various methods:
The synthesis often requires careful control of temperature and pressure to favor the formation of the desired product while minimizing by-products. For example, chlorination reactions may be performed at temperatures around 40 °C in liquid phase conditions to optimize product selectivity.
1,1,1,2-Tetrachloroethane participates in various chemical reactions typical for halogenated hydrocarbons:
The reactivity of this compound is influenced by the presence of multiple chlorine atoms which stabilize carbocations during reactions. The elimination reactions often produce dichloroethylene or other lower-chlorinated products.
The biological metabolism of 1,1,1,2-tetrachloroethane involves its reductive dehalogenation primarily in liver microsomes. The major metabolic pathway leads to the formation of trichloroethanol as a primary metabolite:
Studies have shown that the metabolic rate and pathways can vary significantly between species (e.g., rats vs. humans), influencing toxicity and potential health effects.
1,1,1,2-Tetrachloroethane has several applications in scientific research and industry:
Despite its utility, environmental concerns regarding its persistence and potential health risks have led to decreased usage and increased regulation of this compound in recent years.
The industrial production of 1,1,1,2-tetrachloroethane (CAS 630-20-6) has evolved significantly since its discovery by Auguste Laurent in 1836 [3] [8]. Early synthetic routes relied primarily on acetylene hydrochlorination, where acetylene undergoes successive chlorine addition reactions. This method produced both the symmetrical (1,1,2,2-) and asymmetrical (1,1,1,2-) isomers, with the latter typically forming as a minor component:C₂H₂ + 2Cl₂ → CHCl₂CHCl₂ (1,1,2,2-isomer) + CH₂ClCCl₃ (1,1,1,2-isomer)
The process required careful temperature control (40-60°C) and catalysts like iron chloride to minimize hexachloroethane formation [3] [7].
By the mid-20th century, ethylene-based chlorination emerged as the dominant industrial method due to acetylene's high cost and instability. This involved radical-mediated chlorination of 1,2-dichloroethane or catalytic oxychlorination:ClCH₂CH₂Cl + Cl₂ → CH₂ClCCl₃ + HCl
This route yielded 1,1,1,2-tetrachloroethane more selectively at temperatures exceeding 400°C, though significant impurities (e.g., pentachloroethane) remained challenging [1] [4] [6].
Table 1: Historical Production Methods for 1,1,1,2-Tetrachloroethane
Era | Primary Feedstock | Key Reaction | Typical Yield | Major Limitations |
---|---|---|---|---|
Pre-1940s | Acetylene | Catalytic hydrochlorination | 60-70% | Low isomer selectivity, safety risks |
1950s-1980s | Ethylene | Thermal chlorination of 1,2-DCA | 75-85% | Pentachloroethane co-production |
Post-1990s | 1,1-Dichloroethylene | Chlorine addition | >90% | High catalyst requirements |
A pivotal advancement occurred with the development of 1,1-dichloroethylene chlorination:CH₂=CCl₂ + Cl₂ → CH₂ClCCl₃
This method achieved >90% selectivity using Lewis acid catalysts (AlCl₃) in liquid-phase reactions at 40°C, establishing it as the modern industrial standard [7] [8].
1,1,1,2-Tetrachloroethane is rarely a target product but arises significantly as a by-product in three key industrial processes:
1,1,1-Trichloroethane Synthesis: During the chlorination of 1,1-dichloroethane, competitive reactions yield 1,1,1,2-tetrachloroethane (5-12%):Cl₃CCH₃ + Cl₂ → Cl₃CCH₂Cl + HCl
Impurities in feedstock (e.g., 1,1,2-trichloroethane) exacerbate this side reaction [2] [4].
Tetrachloroethylene Production: High-temperature chlorination (>450°C) of C₂ hydrocarbons generates complex mixtures. 1,1,1,2-Tetrachloroethane constitutes 3-8% of the output via radical recombination pathways [4] [6].
Oxychlorination Systems: In plants converting ethylene to 1,2-dichloroethane, reactor inefficiencies lead to 1,1,1,2-tetrachloroethane at 1-4% concentration through over-chlorination [4]:2C₂H₄ + 3Cl₂ + ½O₂ → Cl₃CCH₂Cl + other chlorocarbons + H₂O
Table 2: By-Product Distribution in Chlorination Processes
Primary Process | Target Compound | 1,1,1,2-Tetrachloroethane Yield | Key Contaminants |
---|---|---|---|
1,1,1-Trichloroethane | Cl₃CCH₃ | 5-12% | Pentachloroethane, hexachlorobutadiene |
Tetrachloroethylene | Cl₂C=CCl₂ | 3-8% | Hexachloroethane, carbon tetrachloride |
Ethylene oxychlorination | ClCH₂CH₂Cl | 1-4% | Chloroform, 1,1,2-trichloroethane |
Separation remains challenging due to similar boiling points (1,1,1,2-tetrachloroethane: 130.5°C; pentachloroethane: 161°C; hexachloroethane: 186°C). Industrial purification employs fractional distillation with nickel stabilizers to prevent decomposition [6] [7].
The interconversion between tetrachloroethane isomers enables targeted 1,1,1,2-production. Aluminum chloride (AlCl₃) catalyzes isomerization of 1,1,2,2-tetrachloroethane at 60-80°C:Cl₂CHCHCl₂ (1,1,2,2) ⇌ Cl₃CCH₂Cl (1,1,1,2)
Equilibrium favors the 1,1,1,2-isomer (K~3.2 at 70°C) due to greater thermodynamic stability from the -CH₂Cl group’s lower steric strain [7] [8].
Table 3: Catalytic Isomerization Performance
Catalyst | Temperature (°C) | Reaction Time (h) | 1,1,1,2-Isomer Selectivity (%) | By-Products (%) |
---|---|---|---|---|
AlCl₃ | 70 | 2.0 | 88 | 8 |
FeCl₃ | 90 | 3.5 | 72 | 22 |
UV radiation | 120 | 1.5 | 65 | 30 |
Modern chlorination of 1,1-dichloroethylene supersedes isomerization due to higher efficiency:CH₂=CCl₂ + Cl₂ → CH₂ClCCl₃
Copper or iron chlorides in fixed-bed reactors achieve >95% conversion at 40-50°C with minimal oligomer formation [7]. Critical to selectivity is controlled chlorine supply. Excessive Cl₂ promotes pentachloroethane:CH₂ClCCl₃ + Cl₂ → CHCl₂CCl₃ + HCl
whereas insufficient Cl₂ favors trichloroethylene via dehydrochlorination [4].
Table 4: Chlorination Efficiency Under Variable Conditions
Cl₂:1,1-DCE Molar Ratio | Catalyst | Temperature (°C) | 1,1,1,2-Tetrachloroethane Yield (%) | Pentachloroethane Yield (%) |
---|---|---|---|---|
1:1 | CuCl₂ | 40 | 94 | 2 |
1.5:1 | CuCl₂ | 40 | 85 | 12 |
1:1 | FeCl₃ | 60 | 78 | 15 |
1:1 | None | 100 | 45 | 30 |
Industrial processes now integrate isomerization and direct synthesis within closed-loop systems. Unreacted 1,1,2,2-tetrachloroethane streams are isomerized, while fresh 1,1-dichloroethylene feeds undergo chlorination, maximizing overall yield to >98% purity [4] [7] [8].
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